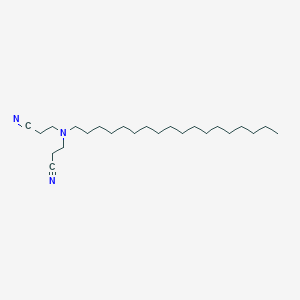
zinc;fluorobenzene;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
zinc;fluorobenzene;iodide: is an organozinc compound with the molecular formula FC6H4ZnI . It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: zinc;fluorobenzene;iodide can be synthesized through the reaction of 3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 3-fluorophenylzinc iodide involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include additional purification steps such as distillation or recrystallization to obtain a high-quality reagent .
Analyse Des Réactions Chimiques
Types of Reactions: zinc;fluorobenzene;iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the 3-fluorophenyl group and another organic moiety .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like THF. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the reactions involving 3-fluorophenylzinc iodide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-fluorophenylzinc iodide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new synthetic methodologies .
Biology and Medicine: While specific biological and medicinal applications of 3-fluorophenylzinc iodide are less common, its derivatives and the compounds synthesized using it can have significant biological activity. These compounds may be explored for their potential therapeutic properties .
Industry: In the industrial sector, 3-fluorophenylzinc iodide is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it an essential reagent for the large-scale synthesis of these products .
Mécanisme D'action
The mechanism of action of 3-fluorophenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step of the reaction. This step is facilitated by a palladium catalyst, which helps to transfer the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
- 2-Fluorophenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
Comparison: Compared to its analogs, 3-fluorophenylzinc iodide offers unique reactivity due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the electronic properties of the compound, affecting its reactivity and the types of products formed in cross-coupling reactions .
Propriétés
Formule moléculaire |
C6H4FIZn |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
zinc;fluorobenzene;iodide |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
KXRVGYUTTUSSHQ-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)F.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[Methyl(propan-2-yl)amino]propoxy]benzoic acid](/img/structure/B8432172.png)





![2-[3-(4-Hydroxyphenyl)acryloylamino]-3-phenyl propionic acid methyl ester](/img/structure/B8432205.png)
![(S)-3-Chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine](/img/structure/B8432213.png)





